molecular formula C13H14ClF2NO B2643084 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one CAS No. 2309538-14-3

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one

Cat. No.: B2643084
CAS No.: 2309538-14-3
M. Wt: 273.71
InChI Key: VODYDLPCHLYYCD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a synthetic small molecule building block of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a propanone linker connecting a 3-chlorophenyl group, a common aromatic moiety in bioactive molecules, with a 3-(difluoromethyl)azetidine ring. The azetidine scaffold is a saturated four-membered nitrogen heterocycle recognized as a privileged structure in pharmacology . Azetidine derivatives are frequently explored as key structural elements in the development of novel therapeutic agents due to their favorable physicochemical properties and conformational constraints . The inclusion of a difluoromethyl group on the azetidine ring is a strategic modification often employed to fine-tune a molecule's metabolic stability, lipophilicity, and membrane permeability. While the specific biological profile of this exact compound requires further empirical characterization, molecules based on the azetidine core have been the subject of extensive research for a wide range of pharmacological applications, serving as a foundational scaffold for probing various biological targets . This product is intended for use in research laboratories as a chemical reference standard, a synthetic intermediate, or a starting point for structure-activity relationship (SAR) studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c14-11-3-1-2-9(6-11)4-5-12(18)17-7-10(8-17)13(15)16/h1-3,6,10,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODYDLPCHLYYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with unique properties.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
  • CAS Number : 2309538-14-3
  • Molecular Formula: C₁₃H₁₄ClF₂NO
  • Molecular Weight : 273.7062 g/mol
  • Structure : Features a propan-1-one backbone substituted with a 3-chlorophenyl group at the third carbon and a 3-(difluoromethyl)azetidine ring at the ketone position.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three key analogues (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
3-(3-Chlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one 2195953-96-7 C₁₄H₁₅ClN₄O 290.748 Replaces difluoromethyl with triazole
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Not provided C₁₃H₁₅ClN₄O 294.74 Pyrazole ring replaces azetidine; anilino substituent
1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (No. 2160) Not provided C₁₅H₁₅NO₃ 265.29 Hydroxyphenyl and pyridinyl groups; lacks azetidine

Key Observations :

  • Azetidine vs.
  • Substituent Effects : The difluoromethyl group in the target compound introduces electronegativity and lipophilicity, contrasting with the triazole group in BK62335 (CAS 2195953-96-7), which may enhance hydrogen-bonding interactions .

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group in the target compound increases logP compared to hydroxyl/methoxy-substituted analogues (e.g., No. 2160 in ), suggesting better membrane permeability.
  • Metabolic Stability: Azetidine rings are known to resist oxidative metabolism better than pyrrolidine or piperidine analogues, which may extend the half-life of the target compound .

Pharmacological and Toxicological Considerations

  • While the target compound lacks direct toxicity data, its structural similarity to class III flavouring agents warrants caution in applications involving human exposure.
  • Receptor Interactions : The pyridinyl and chlorophenyl groups in analogues (e.g., ) are associated with kinase inhibition, suggesting the target compound may share similar biological targets.

Biological Activity

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C14H14ClF2N
  • Molecular Weight : 273.72 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological effects through interactions with specific molecular targets, potentially affecting various signaling pathways. It may modulate receptor activities, influencing cellular responses such as apoptosis, proliferation, and inflammation.

Antimicrobial Activity

Recent studies have shown that derivatives of azetidine compounds demonstrate significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showcasing varying degrees of effectiveness.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compound Not yet testedPending

Case Studies

One notable case study involved the evaluation of a related azetidine compound in a murine model for its antimalarial activity. The study revealed that the compound significantly suppressed the growth of Plasmodium yoelii, leading to increased survival rates among treated mice. This suggests that similar compounds, including this compound, may hold therapeutic potential against malaria.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the underlying mechanisms.

Toxicity Profile

The toxicity profile of this compound has not been extensively studied. However, related compounds have shown minimal toxicity in preliminary assays, indicating a favorable safety profile for potential therapeutic use.

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